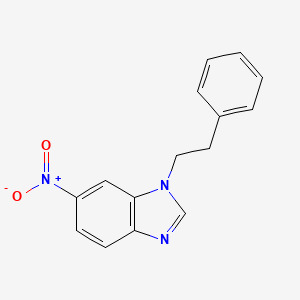![molecular formula C13H17NO4 B12530856 L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- CAS No. 842127-03-1](/img/structure/B12530856.png)
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- is a chemical compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.282 g/mol . This compound is a derivative of L-proline, an imino acid that plays a crucial role in the structure and function of proteins. The hydroxylation and phenylmethoxy methylation of L-proline result in unique chemical properties that make this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves several steps, including the hydroxylation of L-proline and subsequent protection of the hydroxyl group with a phenylmethoxy methyl group. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. For example, microbial synthesis using engineered microorganisms has been explored for the production of hydroxylated derivatives of L-proline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in high yields and with high stereochemical purity. The use of microbial cell factories has opened new avenues for the green and efficient production of L-proline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenylmethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- has numerous scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The hydroxylated proline derivative can modulate the activity of enzymes and proteins involved in collagen synthesis and cell signaling. For example, it can influence the phosphorylation and activation of protein kinases and transcription factors, thereby regulating cellular metabolism and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline with similar biological activities.
Trans-3-hydroxy-L-proline: Another hydroxylated proline derivative with distinct chemical properties.
Hydroxyproline analogs: Various synthetic analogs with modifications to the hydroxyl group or side chain.
Uniqueness
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- is unique due to its specific stereochemistry and the presence of the phenylmethoxy methyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
842127-03-1 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2S,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c15-12-6-10(13(16)17)14-11(12)8-18-7-9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2,(H,16,17)/t10-,11+,12-/m0/s1 |
InChI-Schlüssel |
FTFLVHUSRKHQFQ-TUAOUCFPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](N[C@@H]1C(=O)O)COCC2=CC=CC=C2)O |
Kanonische SMILES |
C1C(C(NC1C(=O)O)COCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
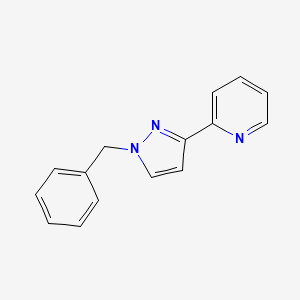
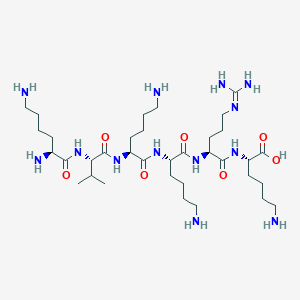

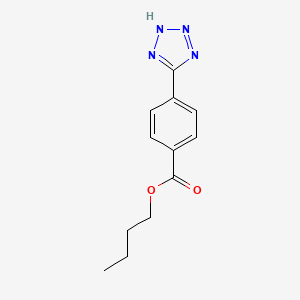
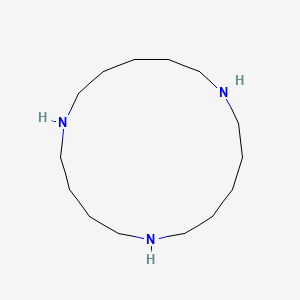
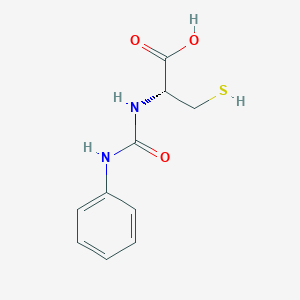
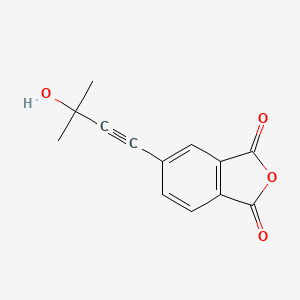
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
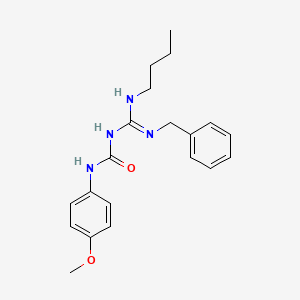
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
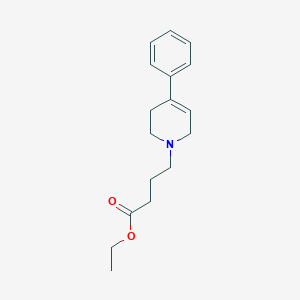
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
